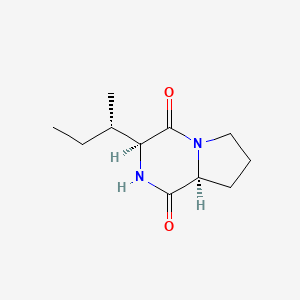![molecular formula C12H19NO B12439212 4-[(2,2-Dimethylpropyl)amino]-3-methylphenol CAS No. 887587-77-1](/img/structure/B12439212.png)
4-[(2,2-Dimethylpropyl)amino]-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2-Dimethylpropyl)amino]-3-methylphenol, also known as 2-methyl-4-(neopentylamino)phenol, is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of a phenol group substituted with a neopentylamino group and a methyl group.
Preparation Methods
The synthesis of 4-[(2,2-Dimethylpropyl)amino]-3-methylphenol typically involves the reaction of 3-methylphenol with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency.
Chemical Reactions Analysis
4-[(2,2-Dimethylpropyl)amino]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2,2-Dimethylpropyl)amino]-3-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(2,2-Dimethylpropyl)amino]-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can interact with various receptors and enzymes. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
4-[(2,2-Dimethylpropyl)amino]-3-methylphenol can be compared with other similar compounds, such as:
4-[(2,2-Dimethylpropyl)amino]-2-methylphenol: This compound has a similar structure but with a different position of the methyl group.
(2,2-Dimethylpropyl)methylamine hydrochloride: This compound has a similar neopentylamino group but lacks the phenol and methyl groups.
A-740003: A compound with a similar neopentylamino group but with additional functional groups and a different overall structure . The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
887587-77-1 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(2,2-dimethylpropylamino)-3-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-9-7-10(14)5-6-11(9)13-8-12(2,3)4/h5-7,13-14H,8H2,1-4H3 |
InChI Key |
CRLNKIGMTAFKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


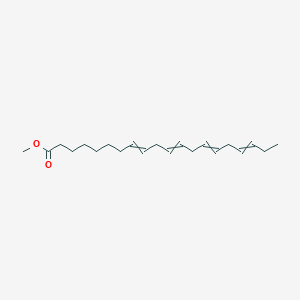
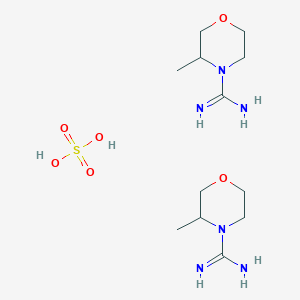
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)

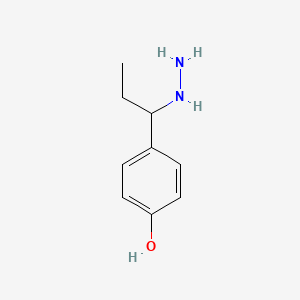
![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)

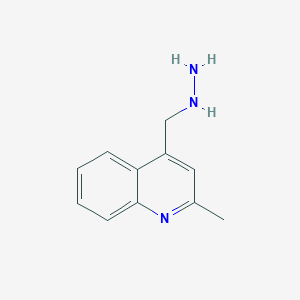
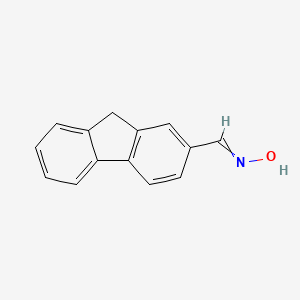

![tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B12439173.png)
